molecular formula C17H14D3Cl2N.HCl B602548 Sertraline-d3 HCl CAS No. 1217741-83-7

Sertraline-d3 HCl

Cat. No. B602548
M. Wt: 345.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sertraline-d3 HCl is intended for use as an internal standard for the quantification of sertraline by GC- or LC-MS . It is a selective serotonin reuptake inhibitor (SSRI) and inhibits monoamine uptake by the serotonin transporter (SERT) with an IC50 value of 70 nM .


Synthesis Analysis

The synthesis of Sertraline involves a Ketoreductase (KRED)-catalysed selective bioreduction to the alcohol precursor . The resulting (S,S)-alcohol is efficiently oxidized to an enantiopure (S)-ketone, an immediate precursor of sertraline, using sodium hypochlorite as an oxidant .


Chemical Reactions Analysis

Sertraline-d3 HCl is used as an internal standard for the quantification of sertraline by GC- or LC-MS . It inhibits monoamine uptake by the serotonin transporter (SERT) with an IC50 value of 70 nM .


Physical And Chemical Properties Analysis

Sertraline-d3 HCl has a molecular formula of C17H14Cl2D3N • HCl and a formula weight of 345.7 . It is a solid and soluble in methanol .

Scientific Research Applications

Environmental Impact

  • Effects on Aquatic Microbial Communities : Ser-HCl significantly alters the community composition and functional expression activity of aquatic microbial communities. It inhibits pathways related to lipid and energy metabolism, membrane transport, and genetic information processing, but enhances metabolism of cofactors and vitamins in aquatic microbial communities (Cui et al., 2021).

  • Toxicity in Aquatic Environments : Exposure to Ser-HCl disturbs the ecological balance in aquatic microcosms, inhibiting the growth of algae and changing the balance of cyanobacteria species. This indicates potential ecological risks of Ser-HCl to aquatic organisms (Yang et al., 2019).

Biomedical Research

  • Transdermal Drug Delivery : Research into the use of niosomes for the transdermal transport of sertraline HCl has shown promising results. Niosomes as carriers offer a slow and prolonged release, which could be beneficial for therapeutic applications (Rajendran, 2016).

  • Interaction with Antidepressant Effect Potentiation : A study investigating the interaction of sertraline with triiodothyronine, used to enhance antidepressant effects, found genetic variability in thyroid function to be a significant factor in the efficacy of this combination (Cooper-Kazaz et al., 2009).

Pharmacokinetics

  • Clinical Pharmacokinetics : Sertraline is absorbed slowly and undergoes extensive first-pass oxidation, forming a weakly active metabolite. Its elimination half-life ranges from 22–36 hours, making once-daily administration effective (Vane et al., 2002).

Miscellaneous Studies

  • Inclusion Complex Study : A study on the interaction between sertraline base and β-cyclodextrin revealed that they form an inclusion complex, suggesting potential for enhanced drug delivery mechanisms (Ogawa et al., 2015).

  • Photodegradation in Aquatic Environments : Research on the phototransformation of sertraline in surface waters showed that it undergoes pseudo-first order kinetics, primarily through direct photolysis. This study is crucial for understanding the environmental transformation of sertraline (Gornik et al., 2019).

Safety And Hazards

Sertraline-d3 HCl is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It should be stored at -20°C and shipped at room temperature .

properties

CAS RN

1217741-83-7

Product Name

Sertraline-d3 HCl

Molecular Formula

C17H14D3Cl2N.HCl

Molecular Weight

345.71

Appearance

White Solid

melting_point

>276°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

79559-97-0 (unlabelled)

synonyms

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; 

tag

Sertraline

Origin of Product

United States

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